molecular formula C14H19N2O3- B13907551 ((1,4-Oxazepan-6-yl)methyl)(benzyl)carbamate

((1,4-Oxazepan-6-yl)methyl)(benzyl)carbamate

Cat. No.: B13907551
M. Wt: 263.31 g/mol
InChI Key: SVDTWFXDCDFBEW-UHFFFAOYSA-M
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Description

((1,4-Oxazepan-6-yl)methyl)(benzyl)carbamate is a chemical compound with the molecular formula C14H21ClN2O3. . This compound is characterized by the presence of an oxazepane ring, a benzyl group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1,4-Oxazepan-6-yl)methyl)(benzyl)carbamate typically involves the reaction of benzyl chloroformate with 1,4-oxazepane-6-methanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

((1,4-Oxazepan-6-yl)methyl)(benzyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the oxazepane ring.

    Reduction: Amines derived from the reduction of the carbamate group.

    Substitution: Substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of ((1,4-Oxazepan-6-yl)methyl)(benzyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazepane ring and carbamate group play crucial roles in binding to these targets, leading to modulation of their activity . The pathways involved include inhibition of enzyme activity and alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((1,4-Oxazepan-6-yl)methyl)(benzyl)carbamate is unique due to its specific combination of an oxazepane ring, benzyl group, and carbamate functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C14H19N2O3-

Molecular Weight

263.31 g/mol

IUPAC Name

N-benzyl-N-(1,4-oxazepan-6-ylmethyl)carbamate

InChI

InChI=1S/C14H20N2O3/c17-14(18)16(9-12-4-2-1-3-5-12)10-13-8-15-6-7-19-11-13/h1-5,13,15H,6-11H2,(H,17,18)/p-1

InChI Key

SVDTWFXDCDFBEW-UHFFFAOYSA-M

Canonical SMILES

C1COCC(CN1)CN(CC2=CC=CC=C2)C(=O)[O-]

Origin of Product

United States

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